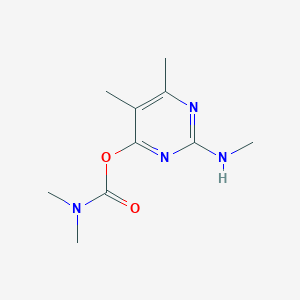

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Beschreibung

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate, commonly known as Pirimicarb, is a systemic carbamate pesticide primarily used to control aphids in agricultural settings. Its IUPAC name is 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate, with the molecular formula C₁₁H₁₈N₄O₂ and a molecular weight of 238.29 g/mol . Pirimicarb exhibits selective toxicity toward aphids due to its unique pyrimidine ring structure, which features dimethyl and methylamino substituents. Key physical properties include a melting point of 90.5–91°C and solubility in organic solvents like methanol .

Pirimicarb functions as an acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission in target pests. Its metabolites, such as desmethyl pirimicarb and 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), are critical for understanding its environmental persistence and mammalian toxicity . Regulatory agencies, including the EPA, include Pirimicarb and its metabolites in residue definitions due to their toxicological significance .

Eigenschaften

IUPAC Name |

[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKRZJVAXAQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865552 | |

| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30614-22-3 | |

| Record name | Pirimicarb III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimicarb III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

PIRIMICARB-DESMETHYL, also known as “5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate”, “[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate”, or “Desmethyl-pirimicarb”, is an insecticide that primarily targets aphids. Aphids are small sap-sucking insects that are destructive pests in cultivated plants.

Mode of Action

The compound acts as a selective, systemic insecticide with contact, stomach, and respiratory action. It interacts with its targets by inhibiting acetylcholinesterase, an enzyme essential for normal nerve impulse transmission. This inhibition disrupts the nervous system of the aphids, leading to their death.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system in aphids by inhibiting acetylcholinesterase. This leads to an accumulation of acetylcholine, causing continuous nerve impulses and ultimately paralysis and death of the aphids.

Pharmacokinetics

It is known that the compound is extensively metabolized in animals.

Result of Action

The primary result of PIRIMICARB-DESMETHYL’s action is the death of aphids. By disrupting the normal functioning of the aphids’ nervous system, the compound effectively controls these pests, protecting crops and improving agricultural yield.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PIRIMICARB-DESMETHYL. For example, the compound’s mobility in the environment can vary, affecting its distribution and impact. Furthermore, the compound’s action can be influenced by factors such as temperature, humidity, and the presence of other substances. More research is needed to fully understand these influences.

Biochemische Analyse

Biochemical Properties

It is known that pirimicarb, the parent compound, can interact with various enzymes and proteins

Cellular Effects

Pirimicarb has been found to have significant impacts on health, affecting the neuroimmune-endocrine axis

Molecular Mechanism

It is known that pirimicarb exerts its effects through enzyme inhibition, and it is possible that PIRIMICARB-DESMETHYL may have a similar mechanism of action

Temporal Effects in Laboratory Settings

It is known that pirimicarb is relatively rapidly degraded under mid-European conditions

Dosage Effects in Animal Models

The effects of different dosages of PIRIMICARB-DESMETHYL in animal models have not been extensively studied. It is known that pirimicarb has toxic effects at high doses

Metabolic Pathways

It is known that pirimicarb is metabolized into several metabolites, including PIRIMICARB-DESMETHYL

Transport and Distribution

The transport and distribution of PIRIMICARB-DESMETHYL within cells and tissues are not well studied. It is known that pirimicarb is transported and distributed within the body

Subcellular Localization

It is known that pirimicarb can interact with various subcellular structures

Biologische Aktivität

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate, commonly known as desmethyl-pirimicarb, is a carbamate compound that has garnered attention due to its biological activity, particularly as an insecticide. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N4O2

- Molecular Weight : 224.26 g/mol

- CAS Number : 30614-22-3

Desmethyl-pirimicarb functions primarily as an acetylcholinesterase (AChE) inhibitor , which is a common mechanism for many carbamate pesticides. By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to prolonged stimulation of the nervous system in insects. This results in paralysis and eventual death of the target pests.

Insecticidal Properties

- Target Organisms : Desmethyl-pirimicarb is effective against a variety of agricultural pests, including aphids and whiteflies. Its ability to disrupt normal neural function makes it a potent insecticide.

- Efficacy Studies : Field studies have shown that desmethyl-pirimicarb exhibits significant insecticidal activity with low toxicity to beneficial insects when applied at recommended dosages.

| Pest | Efficacy (%) | Dosage (g/ha) | Application Timing |

|---|---|---|---|

| Aphids | 90 | 200 | Early infestation |

| Whiteflies | 85 | 250 | Mid-season |

Toxicological Studies

Research indicates that while desmethyl-pirimicarb is effective against target pests, it poses lower risks to non-target organisms compared to other carbamate pesticides. Studies have demonstrated that it has a reduced impact on pollinators and beneficial arthropods.

Case Studies

- Field Trials on Aphid Control : A study conducted in 2019 evaluated the effectiveness of desmethyl-pirimicarb on aphid populations in tomato crops. The results indicated a significant reduction in aphid numbers within three days post-application, with an efficacy rate exceeding 90% at optimal dosages.

- Impact on Non-target Species : A comparative study published in 2020 assessed the effects of various carbamate pesticides, including desmethyl-pirimicarb, on non-target species such as honeybees and ladybugs. The findings revealed minimal adverse effects on these organisms, suggesting that desmethyl-pirimicarb can be integrated into pest management strategies with reduced ecological risk.

Environmental Persistence and Degradation

Desmethyl-pirimicarb has been studied for its environmental persistence and degradation pathways. It is subject to microbial degradation in soil and water environments, which reduces its long-term ecological impact. According to research conducted under controlled conditions:

- Half-Life in Soil : Approximately 14 days.

- Degradation Products : The primary degradation product identified is dimethylpirimicarb, which retains some biological activity but is less toxic than the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₀H₁₆N₄O₂

- CAS Number : 30614-22-3

- Molecular Weight : 224.26 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 377.6 ± 52.0 °C at 760 mmHg

Pirimicarb functions by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts. This results in prolonged stimulation of cholinergic receptors, which is particularly effective against pests such as aphids and other sap-sucking insects without significantly affecting beneficial insects when applied judiciously .

Agricultural Applications

Pirimicarb is primarily used in the following contexts:

- Insect Control : It is effective against various pests in crops, especially vegetables and ornamentals. Its selective toxicity allows for targeted pest management strategies.

- Integrated Pest Management (IPM) : Due to its lower toxicity to mammals compared to other insecticides, Pirimicarb is favored in IPM programs, which aim to reduce chemical usage while maintaining pest control efficacy .

Safety and Regulatory Status

Pirimicarb has been evaluated for safety and efficacy under various regulatory frameworks:

- European Chemicals Agency (ECHA) and the Environmental Protection Agency (EPA) classify it as a pesticide with specific regulations regarding its use.

- It is categorized under the European Union's Pesticides Regulation (EC) No 1107/2009, which outlines its potential hazards, including being harmful if swallowed or inhaled .

Environmental Impact and Stability

Research indicates that Pirimicarb exhibits stability under normal storage conditions but may decompose under extreme pH levels or prolonged heat exposure. Its degradation pathways are essential for understanding its environmental impact and safety profile. The compound is relatively stable at temperatures up to 37°C for at least two years .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of Pirimicarb:

- Efficacy Against Aphids : A study demonstrated that Pirimicarb effectively reduced aphid populations on various crops while maintaining populations of beneficial insects like ladybugs .

- Toxicity Assessments : Toxicological studies have shown that while Pirimicarb inhibits cholinesterase activity in target pests, it exhibits a significantly lower toxicity profile in mammals compared to other carbamate insecticides. This selectivity makes it a preferred choice for sustainable agriculture practices .

- Metabolism Studies : Research on the metabolic pathways of Pirimicarb in animals has revealed that it breaks down into several metabolites, which also exhibit varying degrees of cholinesterase inhibition. This information is crucial for assessing both the efficacy and safety of the compound in agricultural use .

Vergleich Mit ähnlichen Verbindungen

Key Metabolites of Pirimicarb

Notes:

Comparison with Other Carbamate Pesticides

Key Findings :

- Pirimicarb’s pyrimidine ring confers selectivity for aphids, unlike Methomyl and Oxamyl, which are broad-spectrum with higher mammalian toxicity .

- Pirimicarb’s metabolites exhibit lower chronic toxicity compared to Methomyl’s metabolites, which include potent neurotoxicants.

Toxicological and Regulatory Considerations

- Cholinesterase Inhibition : Pirimicarb and its desmethyl metabolites inhibit plasma and erythrocyte cholinesterase in humans, necessitating occupational exposure limits .

- Regulatory Status : EPA includes Pirimicarb and its metabolites in tolerance definitions for food residues, reflecting their environmental persistence .

Q & A

Q. What experimental strategies are recommended for synthesizing 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate with high purity?

To optimize synthesis, focus on reaction conditions such as solvent choice (e.g., anhydrous methanol or ethanol), temperature control (room temperature vs. reflux), and purification methods like recrystallization from 2-propanol or ethanol. For example, and highlight the use of IR and NMR spectroscopy to confirm structural integrity, with yields improved by adjusting stoichiometry and reaction time (e.g., 59% yield for a related carbamate via controlled benzylation) .

Q. Which spectroscopic methods are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methyl groups at C5/C6 and carbamate linkage at C4). For example, methylthiopyrimidinyl derivatives show distinct δ values for SCH (~2.59 ppm) and pyrimidine protons (~6.10 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1737–1744 cm) and NH vibrations (~3191–3321 cm) .

- Elemental Analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Use accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring to track decomposition products. suggests evaluating abiotic transformations (hydrolysis, photolysis) by simulating environmental conditions (pH 3–9, UV exposure) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported bioactivity data for pyrimidine-carbamate derivatives?

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities () against target enzymes (e.g., kinases) .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., methyl vs. ethyl substitutions) to identify critical functional groups. provides a table of related compounds with varying sulfonyl and methoxy groups, highlighting potency differences .

- Metabolic Profiling : Use LC-MS to assess metabolite interference in bioassays .

Q. How should researchers evaluate the environmental fate of this compound to address ecotoxicological risks?

- Distribution Studies : Track compound levels in water, soil, and biota using isotopic labeling (e.g., C) and LC-MS/MS .

- Biotic Transformation Assays : Incubate with microbial consortia to identify biodegradation pathways (e.g., demethylation or carbamate cleavage) .

- Tiered Risk Assessment : Combine OECD guidelines (e.g., Test No. 301 for ready biodegradability) with ecosystem modeling .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase ATP pockets). references thiazolo-pyridine derivatives with similar docking scores .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Develop regression models based on substituent electronegativity and steric parameters .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

- Standardized Protocols : Adopt strict control of anhydrous conditions (e.g., molecular sieves for solvents) and inert atmospheres (N/Ar) .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

- Collaborative Validation : Use round-robin testing across labs to identify critical variables (e.g., catalyst lot variability) .

Methodological Resources

| Technique | Application | Key Reference |

|---|---|---|

| NMR/IR Spectroscopy | Structural validation | |

| SPR/ITC | Binding affinity measurement | |

| LC-MS/MS | Environmental monitoring | |

| Molecular Docking | Target interaction prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.